molecular formula C15H11N3O2 B11925508 1-(4-nitrophenyl)-5-phenyl-1H-pyrazole CAS No. 62160-33-2

1-(4-nitrophenyl)-5-phenyl-1H-pyrazole

Cat. No.: B11925508
CAS No.: 62160-33-2
M. Wt: 265.27 g/mol
InChI Key: XZHRORCXZCBQPL-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-5-phenyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This particular compound is characterized by the presence of a nitrophenyl group at the first position and a phenyl group at the fifth position of the pyrazole ring. The nitrophenyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.

Preparation Methods

The synthesis of 1-(4-nitrophenyl)-5-phenyl-1H-pyrazole typically involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method is the cyclization of 4-nitrophenylhydrazine with chalcones under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

1-(4-Nitrophenyl)-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The phenyl group can undergo oxidation reactions to form corresponding quinones under strong oxidative conditions.

Common reagents used in these reactions include hydrogen gas, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Nitrophenyl)-5-phenyl-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar compounds to 1-(4-nitrophenyl)-5-phenyl-1H-pyrazole include other nitrophenyl-substituted pyrazoles and phenyl-substituted pyrazoles. Compared to these compounds, this compound is unique due to the combined presence of both nitrophenyl and phenyl groups, which can influence its chemical reactivity and biological activity. Some similar compounds include:

Properties

CAS No.

62160-33-2

Molecular Formula

C15H11N3O2

Molecular Weight

265.27 g/mol

IUPAC Name

1-(4-nitrophenyl)-5-phenylpyrazole

InChI

InChI=1S/C15H11N3O2/c19-18(20)14-8-6-13(7-9-14)17-15(10-11-16-17)12-4-2-1-3-5-12/h1-11H

InChI Key

XZHRORCXZCBQPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NN2C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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